Cas no 307529-02-8 (6-Bromo-4-hydrazinylquinazoline)

6-Bromo-4-hydrazinylquinazoline 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-4-hydrazinylquinazoline
- (6-bromoquinazolin-4-yl)hydrazine
- 6-bromoquinazoline-4-ylhydrazine
- AC1LE1US
- CTK7F1852
- F3097-0792
- MolPort-000-660-260
- SureCN4354970
-
- MDL: MFCD02332329
- インチ: InChI=1S/C8H7BrN4/c9-5-1-2-7-6(3-5)8(13-10)12-4-11-7/h1-4H,10H2,(H,11,12,13)
- InChIKey: ITBSQIOBRKNMSJ-UHFFFAOYSA-N
- ほほえんだ: NNC1=NC=NC2=CC=C(Br)C=C12
計算された属性
- せいみつぶんしりょう: 237.98551
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
じっけんとくせい
- PSA: 62.77
6-Bromo-4-hydrazinylquinazoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB487016-1g |
6-Bromo-4-hydrazinylquinazoline; . |
307529-02-8 | 1g |
€1469.30 | 2024-06-11 | ||
A2B Chem LLC | AB41267-5g |
6-Bromo-4-hydrazinylquinazoline |
307529-02-8 | 98% | 5g |
$2280.00 | 2024-04-20 | |
Alichem | A250001797-1g |
6-Bromo-4-hydrazinylquinazoline |
307529-02-8 | 95% | 1g |
$290.88 | 2023-09-02 | |
abcr | AB487016-80 mg |
6-Bromo-4-hydrazinylquinazoline; . |
307529-02-8 | 80mg |
€279.70 | 2023-06-15 | ||
Chemenu | CM124928-1g |
6-bromo-4-hydrazinylquinazoline |
307529-02-8 | 95%+ | 1g |
$*** | 2023-03-29 | |
eNovation Chemicals LLC | Y0989582-5g |
6-bromo-4-hydrazinylquinazoline |
307529-02-8 | 95% | 5g |
$1000 | 2025-02-19 | |
eNovation Chemicals LLC | Y0989582-5g |
6-Bromo-4-hydrazinylquinazoline |
307529-02-8 | 95% | 5g |
$1000 | 2024-08-02 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1431641-1g |
6-Bromo-4-hydrazinylquinazoline |
307529-02-8 | 95+% | 1g |
¥2016.00 | 2024-08-02 | |
abcr | AB487016-250 mg |
6-Bromo-4-hydrazinylquinazoline; . |
307529-02-8 | 250mg |
€621.20 | 2023-06-15 | ||
Chemenu | CM124928-1g |
6-bromo-4-hydrazinylquinazoline |
307529-02-8 | 95% | 1g |
$333 | 2021-08-05 |
6-Bromo-4-hydrazinylquinazoline 関連文献
-
Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
-
Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
6-Bromo-4-hydrazinylquinazolineに関する追加情報
6-Bromo-4-hydrazinylquinazoline: A Comprehensive Overview
6-Bromo-4-hydrazinylquinazoline, also known by its CAS number 307529-02-8, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of quinazolines, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and material science. The structure of 6-Bromo-4-hydrazinylquinazoline consists of a quinazoline ring system substituted with a bromine atom at position 6 and a hydrazine group at position 4, making it a unique derivative with potential biological activity.
The synthesis of 6-Bromo-4-hydrazinylquinazoline involves multi-step chemical reactions, often starting from basic precursors such as o-phenylenediamine or related compounds. The introduction of the bromine substituent and the hydrazine group requires careful control of reaction conditions to ensure high yield and purity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for research and development purposes.
One of the most promising applications of 6-Bromo-4-hydrazinylquinazoline lies in its potential as an antitumor agent. Several studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action involves interference with key cellular processes such as DNA replication, protein synthesis, and apoptosis regulation. Notably, recent research has highlighted its ability to modulate specific signaling pathways, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer cells.
In addition to its antitumor properties, 6-Bromo-4-hydrazinylquinazoline has shown potential in antimicrobial applications. Studies have indicated that this compound possesses potent activity against a range of bacterial and fungal pathogens. Its ability to inhibit bacterial biofilm formation is particularly noteworthy, as biofilms are a major factor in chronic infections and antibiotic resistance. The exact mode of action is still under investigation, but it is believed to involve disruption of microbial cell membranes and interference with essential metabolic pathways.
The structural versatility of 6-Bromo-4-hydrazinylquinazoline also makes it a valuable tool in medicinal chemistry for the development of novel drug candidates. Researchers have explored various strategies to enhance its pharmacokinetic properties, such as improving solubility and bioavailability. For instance, recent studies have focused on the synthesis of prodrugs or delivery systems that can target specific tissues or organs, thereby minimizing systemic toxicity and maximizing therapeutic efficacy.
Beyond its therapeutic applications, 6-Bromo-4-hydrazinylquinazoline has also found utility in diagnostic imaging. Its unique electronic properties make it a candidate for use in fluorescence-based assays or as a contrast agent in imaging techniques such as magnetic resonance imaging (MRI). Ongoing research aims to optimize its imaging capabilities by modifying its chemical structure to improve sensitivity and specificity.
In conclusion, 6-Bromo-4-hydrazinylquinazoline, CAS number 307529-02-8, represents a versatile compound with diverse applications in medicine and biotechnology. Its antitumor, antimicrobial, and diagnostic properties make it an exciting area of focus for researchers worldwide. As advancements in synthetic chemistry and drug delivery continue to evolve, the potential for this compound to contribute significantly to human health is immense.
307529-02-8 (6-Bromo-4-hydrazinylquinazoline) 関連製品
- 2680809-19-0(tert-butyl N-(7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)carbamate)
- 223377-07-9(3-((3-Aminopyridin-2-yl)amino)propanenitrile)
- 1805194-49-3(4-(Difluoromethyl)-3-iodo-2-(trifluoromethyl)pyridine-6-acetic acid)
- 91898-32-7(8-(tert-Butyldimethylsilyloxy)-1-octanol)
- 670272-04-5(1-({4'-methyl-[1,1'-biphenyl]-4-yl}sulfonyl)piperidine)
- 1058232-25-9(1-(2-fluorobenzoyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine)
- 1592832-64-8(1-(3-chloropyridin-4-yl)-2-methylpropan-1-one)
- 556-48-9(1,4-Cyclohexanediol (Cis/Trans Mixture))
- 501008-41-9(2-(5-fluoro-2-methoxyphenyl)acetonitrile)
- 1936577-34-2(1-(1-hydroxypropan-2-yl)cycloheptane-1-carbaldehyde)
